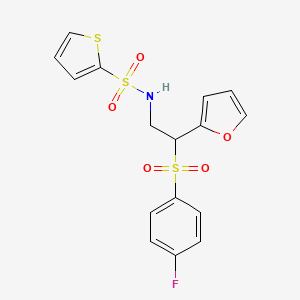
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a combination of fluorobenzene, furan, and thiophene sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative under controlled conditions to form an intermediate. This intermediate is then reacted with thiophene-2-sulfonamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan or thiophene rings.
Scientific Research Applications
N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE
- N-{2-[(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL}OXOLANE-2-CARBOXAMIDE
Uniqueness
N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]THIOPHENE-2-SULFONAMIDE is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological or chemical targets are desired.
Properties
Molecular Formula |
C16H14FNO5S3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14FNO5S3/c17-12-5-7-13(8-6-12)25(19,20)15(14-3-1-9-23-14)11-18-26(21,22)16-4-2-10-24-16/h1-10,15,18H,11H2 |
InChI Key |
BGVCNBLXOPITRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















